molecular formula C5H7NO4 B3418095 (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 1195-20-6

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No. B3418095
CAS RN: 1195-20-6
M. Wt: 145.11 g/mol
InChI Key: KYNKAUUXUQOZSQ-GBXIJSLDSA-N
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Description

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first synthesized in the 1970s and has been widely used in clinical practice since the 1990s.

Mechanism of Action

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a reversible inhibitor of MAO-A, which is an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid in lab experiments is that it has a relatively short half-life, which allows for rapid changes in neurotransmitter levels. However, one limitation is that it is a reversible inhibitor of MAO-A, which means that its effects may be less potent and longer-lasting than irreversible inhibitors.

Future Directions

There are several future directions for research on (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its effects on neuroplasticity and neurogenesis, which could have implications for the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the optimal dosing and duration of treatment with (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.

Scientific Research Applications

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in treating depression, anxiety disorders, and social phobia. (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has also been studied for its effects on cognitive function, sleep, and sexual function.

properties

IUPAC Name

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNKAUUXUQOZSQ-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225104
Record name (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

CAS RN

1195-20-6
Record name (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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